molecular formula C15H16N2O3 B14942482 1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B14942482
M. Wt: 272.30 g/mol
InChI Key: MRNFQYCTRZPKDP-UHFFFAOYSA-N
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Description

1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyimino group, a methoxy group, and a pyrroloquinoline core. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the hydroxyimino group via oximation reactions.
  • Methoxylation to introduce the methoxy group.
  • Methylation to achieve the desired trimethyl substitution pattern.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures while optimizing for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyimino group to other functional groups.

    Reduction: Reduction of the hydroxyimino group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploration of its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: Use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.

    8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline: Lacks the hydroxyimino group.

    4,4,6-Trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Lacks both the hydroxyimino and methoxy groups.

Uniqueness

The uniqueness of 1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

6-methoxy-9,11,11-trimethyl-3-nitroso-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C15H16N2O3/c1-8-7-15(2,3)17-13-10(8)5-9(20-4)6-11(13)12(16-19)14(17)18/h5-7,18H,1-4H3

InChI Key

MRNFQYCTRZPKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=O)(C)C

Origin of Product

United States

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